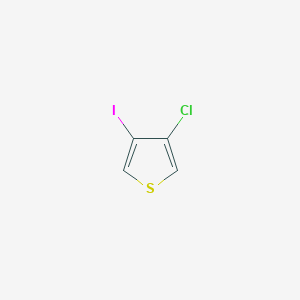
5,8-Dibromo-3,4-dihydronaphthalen-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,8-Dibromo-3,4-dihydronaphthalen-2(1H)-one: is an organic compound that belongs to the class of naphthalenones This compound is characterized by the presence of two bromine atoms at the 5th and 8th positions and a ketone group at the 2nd position of the naphthalene ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-Dibromo-3,4-dihydronaphthalen-2(1H)-one typically involves the bromination of 3,4-dihydronaphthalen-2(1H)-one. The reaction is carried out using bromine (Br₂) in the presence of a suitable solvent such as acetic acid or carbon tetrachloride. The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the rate of bromination and to prevent over-bromination.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters such as temperature, concentration, and reaction time, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and enhances safety during the bromination process.
化学反応の分析
Types of Reactions
Oxidation: 5,8-Dibromo-3,4-dihydronaphthalen-2(1H)-one can undergo oxidation reactions to form corresponding naphthoquinones.
Reduction: The compound can be reduced to form 5,8-dibromo-3,4-dihydronaphthalene.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of dibromo-naphthoquinones.
Reduction: Formation of 5,8-dibromo-3,4-dihydronaphthalene.
Substitution: Formation of various substituted naphthalenones depending on the nucleophile used.
科学的研究の応用
5,8-Dibromo-3,4-dihydronaphthalen-2(1H)-one has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Material Science: It is used in the development of novel materials with specific electronic and optical properties.
Biological Studies: The compound is used in biochemical assays to study enzyme interactions and inhibition.
類似化合物との比較
Similar Compounds
- 5,8-Dichloro-3,4-dihydronaphthalen-2(1H)-one
- 5,8-Diiodo-3,4-dihydronaphthalen-2(1H)-one
- 5,8-Difluoro-3,4-dihydronaphthalen-2(1H)-one
Comparison
Compared to its halogenated analogs, 5,8-Dibromo-3,4-dihydronaphthalen-2(1H)-one exhibits unique reactivity due to the size and electronegativity of the bromine atoms. Bromine atoms are larger and less electronegative than chlorine and fluorine, which affects the compound’s steric and electronic properties. This uniqueness makes it a valuable compound for specific synthetic and research applications where other halogenated analogs may not be as effective.
特性
分子式 |
C10H8Br2O |
|---|---|
分子量 |
303.98 g/mol |
IUPAC名 |
5,8-dibromo-3,4-dihydro-1H-naphthalen-2-one |
InChI |
InChI=1S/C10H8Br2O/c11-9-3-4-10(12)8-5-6(13)1-2-7(8)9/h3-4H,1-2,5H2 |
InChIキー |
RKJQLPYRJYMLNW-UHFFFAOYSA-N |
正規SMILES |
C1CC2=C(C=CC(=C2CC1=O)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



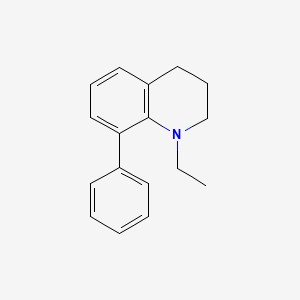
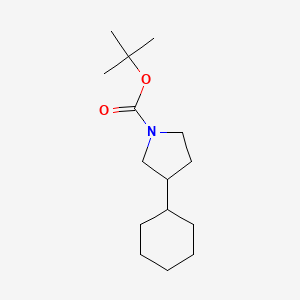


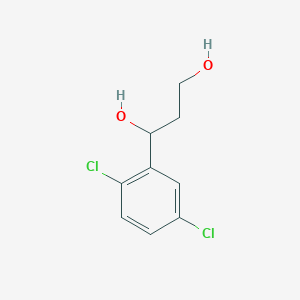
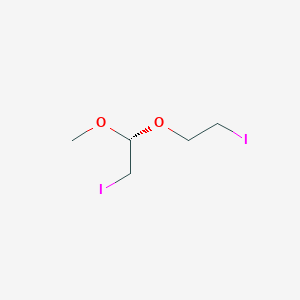
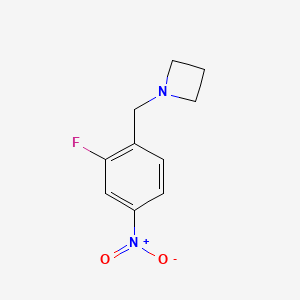

![Ethyl 2-[4-(Cbz-amino)-2-oxopyrimidin-1(2H)-yl]acetate](/img/structure/B13669776.png)


